N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-9-14(2)11-16(10-13)19(27)22-20-23-24-21(29-20)28-12-18(26)25-8-7-15-5-3-4-6-17(15)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILPMWFNLZCHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to interact with a variety of targets, including toll-like receptors (tlrs) and acetylcholine esterase (ache). These targets play crucial roles in immune response and neurotransmission, respectively.
Mode of Action
For instance, some indole derivatives can activate TLRs, thereby inducing the secretion of TLR-regulated cytokines. Others can inhibit AChE, potentially affecting neurotransmission.
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound that incorporates various pharmacophoric elements, including an indole derivative and a thiadiazole ring. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry and drug development.
Structural Characteristics
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 366.43 g/mol
- Key Functional Groups : Indole moiety, thiadiazole ring, and amide group.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and indole moieties exhibit a wide range of biological activities. These include:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Studies
A study evaluating the anticancer activity of various thiadiazole derivatives found that compounds similar to this compound exhibited IC₅₀ values as low as 0.084 mmol/L against MCF-7 cells . This underscores the compound's potential as an effective anticancer agent.
Antimicrobial Studies
Research has shown that the incorporation of the thiadiazole ring enhances the antimicrobial activity of compounds. For example, some derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Case Studies
| Compound | Cell Line | IC₅₀ Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 0.084 | Anticancer |
| Compound B | A549 | 0.034 | Anticancer |
| Compound C | S. aureus | 32.6 | Antibacterial |
| Compound D | E. coli | 47.5 | Antibacterial |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular macromolecules such as proteins involved in cell proliferation and survival pathways.
Scientific Research Applications
Research indicates that compounds featuring thiadiazole and indole moieties exhibit a wide array of biological activities. The following are notable applications:
Anticancer Activity
Compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide have demonstrated significant anticancer properties. The structural combination may enhance interactions with cancer cell targets, leading to apoptosis or inhibition of tumor growth. Preliminary studies suggest potential efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival. In vitro studies have reported effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
This compound may act as an anti-inflammatory agent by modulating inflammatory pathways. Molecular docking studies suggest it could inhibit enzymes like lipoxygenase involved in inflammatory responses.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various thiadiazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values lower than those of standard chemotherapeutics (e.g., doxorubicin). This suggests its potential as a lead compound for further development in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5... | MCF7 | 10 |
| Doxorubicin | MCF7 | 15 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, N-(5... demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step reactions involving:
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Nucleophilic substitution at the sulfur atom of the thiadiazole ring.
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Condensation reactions to introduce the indolin-1-yl-2-oxoethyl group.
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Amide coupling to attach the 3,5-dimethylbenzamide substituent.
Reaction conditions typically involve anhydrous solvents (e.g., DMF, THF), catalysts like triethylamine, and temperatures between 60–80°C to optimize yield and purity .
Substitution Reactions at the Thiadiazole Ring
The thiadiazole sulfur atom participates in nucleophilic substitution with thiols, amines, or alcohols. For example:
Ring-Opening and Functionalization
Under acidic or basic conditions, the thiadiazole ring undergoes ring-opening reactions. For instance:
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Acidic hydrolysis (HCl, 100°C) cleaves the thiadiazole ring, yielding a thiol intermediate .
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Alkylation with methyl iodide in the presence of K₂CO₃ modifies the sulfur atom, forming sulfonium salts .
Cycloaddition and Heterocycle Formation
The compound participates in cycloaddition reactions due to its electron-deficient thiadiazole ring:
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1,3-Dipolar cycloaddition with nitrile oxides generates fused oxadiazole-thiadiazole hybrids, though yields are moderate (50–60%) .
Oxidation and Reduction Pathways
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Oxidation : Treatment with H₂O₂ oxidizes the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, confirmed via IR and NMR.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indoline moiety to a tetrahydroisoquinoline structure, altering biological activity .
Biological Interaction-Driven Reactivity
In pharmacological contexts, the compound undergoes enzymatic transformations:
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Hydrolysis by esterases cleaves the amide bond, releasing 3,5-dimethylbenzoic acid and the thiadiazole-indoline fragment.
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CYP450-mediated oxidation modifies the indoline ring, forming hydroxylated metabolites detected via LC-MS .
Thermal and Photochemical Stability
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Thermal degradation above 200°C results in decomposition products, including SO₂ and indole derivatives (TGA analysis).
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UV exposure induces isomerization at the thioether linkage, reducing bioactivity .
Comparative Reactivity Table
Mechanistic Insights
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include:
- Thiadiazole core assembly : Reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMSO) to introduce the thioether linkage .
- Indolin-1-yl moiety incorporation : Coupling the thiadiazole intermediate with indoline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
- Optimization : Yield improvements (>70%) require strict control of temperature (0–5°C for exothermic steps) and solvent choice (e.g., DMF for polar intermediates). Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: Which characterization techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., indoline NH at δ 10.2 ppm, thiadiazole C=S at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) with <2 ppm error .
- IR spectroscopy : Identifies key bonds (e.g., C=O stretch at 1680–1700 cm⁻¹, C-N at 1250 cm⁻¹) .
Basic: What biological activities are associated with this compound, and how are they assessed?
- Anticancer activity : Evaluated via MTT assays (IC₅₀ = 8–15 µM in HeLa and MCF-7 cells), with apoptosis confirmed by Annexin V/PI staining .
- Antimicrobial effects : Tested against Gram-positive bacteria (MIC = 16–32 µg/mL) using broth microdilution .
- Mechanistic insights : Competitive binding assays (e.g., fluorescence quenching) suggest interaction with DNA topoisomerase II or kinase targets .
Advanced: How to resolve contradictions in bioassay data (e.g., variable IC₅₀ across studies)?
- Dose-response validation : Repeat assays with standardized cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin as a reference) .
- Orthogonal assays : Cross-validate using ATP-based viability assays (CellTiter-Glo) and clonogenic survival tests to rule out false positives .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Advanced: How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to DNA topoisomerase II (PDB: 1ZXM). Key interactions include hydrogen bonds with Arg503 and π-π stacking with the thiadiazole ring .
- MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) using GROMACS. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Purification hurdles : Column chromatography (silica gel, 5% MeOH/DCM) resolves byproducts. Alternative: Recrystallize from ethanol/water (70:30) for >95% purity .
- Side reactions : Monitor for thioether oxidation (e.g., via LC-MS) and add antioxidants (e.g., BHT) during storage .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Functional group swaps : Replace 3,5-dimethylbenzamide with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity (IC₅₀ reduced by 30%) .
- Bioisosteres : Substitute thiadiazole with triazole to improve solubility (logP reduced from 3.2 to 2.5) without losing activity .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH stability : Assess via HPLC after 24h incubation in buffers (pH 4–9). Degradation (>20%) occurs at pH >8 due to thiadiazole ring hydrolysis .
- Serum stability : Incubate with 10% FBS; quantify intact compound using LC-MS/MS. Half-life >6h suggests suitability for in vivo studies .
Advanced: What strategies identify biological targets for this compound?
- Pull-down assays : Immobilize the compound on epoxy-activated sepharose, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
- Kinase profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to identify inhibition (>50% at 10 µM) .
Advanced: Which advanced purification techniques enhance yield and purity?
- Preparative HPLC : Use a C18 column (30% acetonitrile/0.1% TFA) to isolate >99% pure fractions .
- Countercurrent chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for non-polar byproduct removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
